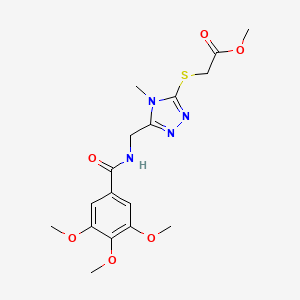

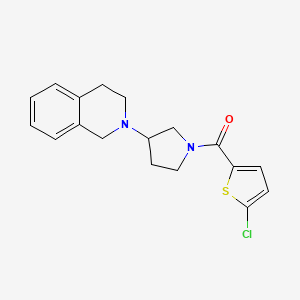

![molecular formula C11H13F2NO B2520292 2-{[(3,5-Difluorophenyl)methyl]amino}cyclobutan-1-ol CAS No. 2199344-74-4](/img/structure/B2520292.png)

2-{[(3,5-Difluorophenyl)methyl]amino}cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-{[(3,5-Difluorophenyl)methyl]amino}cyclobutan-1-ol is a structurally complex molecule that incorporates a cyclobutane ring, which is a four-membered ring known for its unique chemical properties and reactivity due to ring strain. The presence of the difluorophenyl group suggests potential for increased stability and interesting electronic effects, which could be valuable in medicinal chemistry.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods. One approach is the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs), which proceeds via a Wagner-Meerwein rearrangement, as described in the synthesis of 2-arylsubstituted gem-difluorocyclobutanes . This method provides mild reaction conditions and good functional group tolerance. Another relevant synthesis method involves a formal [2+2] cycloaddition reaction, which has been used to obtain cyclobutane amino acids . Additionally, a 2 + 2 cycloaddition using dichloroketene has been employed to synthesize boronated cyclobutanone derivatives .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be analyzed through various techniques, including single crystal X-ray analysis. For instance, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate revealed a slightly distorted square-planar arrangement of the cyclobutane ring . This structural information is crucial for understanding the reactivity and potential applications of cyclobutane derivatives.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo a variety of chemical reactions. For example, cyclobutanone derivatives can be transformed into 2-amino-1,3-diols with threoninol substructure through the addition of methylmagnesium bromide . The cyclobutane ring can also be incorporated into beta-peptides, demonstrating its role as a structure-promoting unit . Furthermore, cyclobutenecarboxylates can undergo thermal ring-opening reactions to form butadienes and subsequent 1,3-disubstituted 3,4-dihydroisoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. For example, the synthesis of 2-methyl-1,3-cyclobutanedione suggests that it exists in solution and the solid state as the enol, which is indicative of its acid strength and the presence of homoallylic coupling in its NMR spectrum . The synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones provides insights into the photodecomposition and diastereoselectivity of these compounds .

Scientific Research Applications

Stereoselective Synthesis and Photocyclization

- Stereoselective Synthesis of 2-Aminocyclobutanols : Research by Griesbeck and Heckroth (2002) explored the stereoselective synthesis of 2-aminocyclobutanols, including mechanisms such as the Norrish/Yang reaction, highlighting the importance of this compound in organic synthesis (Griesbeck & Heckroth, 2002).

Syntheses of β-Dipeptides

- Bis(cyclobutane) β-Dipeptides : Izquierdo et al. (2002) reported on the synthesis of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, which are the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).

Solid-Phase Synthesis of Peptides

- Peptidotriazoles on Solid Phase : Tornøe, Christensen, and Meldal (2002) investigated the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, revealing the significance of these reactions in peptide synthesis (Tornøe, Christensen, & Meldal, 2002).

Structural Studies in Organic Chemistry

- Cyclobutane Amino Acids in Peptides : Research by Izquierdo et al. (2005) focused on the synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides, highlighting the structural significance of cyclobutane amino acids (Izquierdo et al., 2005).

Photoreactivity in Crystalline State

- Photopolymerization and Photo-Copolymerization : Hasegawa et al. (1989) examined the photoreactivity of unsymmetrically substituted diolefin compounds in the crystalline state, contributing to the understanding of photocycloaddition reactions in solid-state chemistry (Hasegawa et al., 1989).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(3,5-difluorophenyl)methylamino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-8-3-7(4-9(13)5-8)6-14-10-1-2-11(10)15/h3-5,10-11,14-15H,1-2,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVFMXXLUZUAOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NCC2=CC(=CC(=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

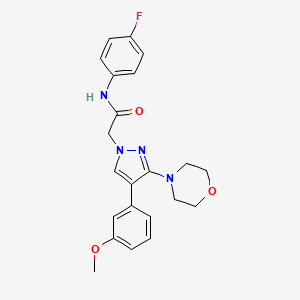

![5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2520210.png)

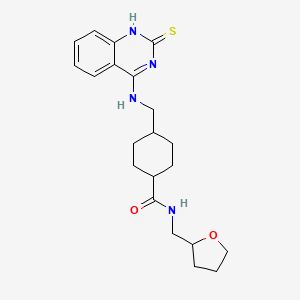

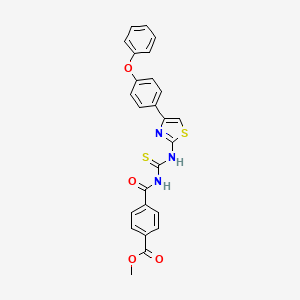

![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520216.png)

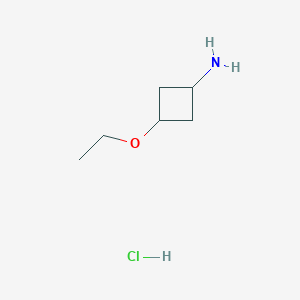

![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2520217.png)

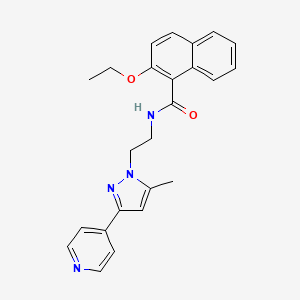

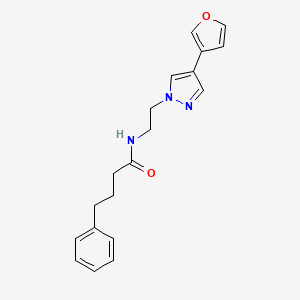

![7-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2520221.png)

![3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2520222.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2520229.png)